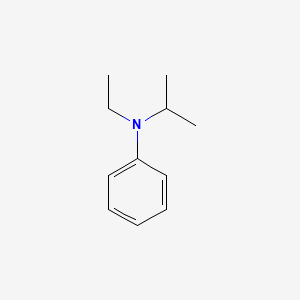
N-乙基-N-异丙基苯胺
描述
N-Ethyl-N-isopropylaniline is an organic compound with the chemical formula C11H17N. It appears as a colorless to pale yellow liquid with a distinctive aromatic odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of dyes, drugs, and rubber accelerators .
科学研究应用
N-Ethyl-N-isopropylaniline finds applications in several scientific research fields:
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, rubber accelerators, and antioxidants.
作用机制
Target of Action
N-Ethyl-N-isopropylaniline is a highly reactive amine-borane adduct . It functions as a Lewis acid, exhibiting the ability to accept electrons from other molecules, enabling it to form bonds and participate in various chemical reactions .
Mode of Action
The compound interacts with its targets by accepting electrons, which allows it to form bonds and participate in various chemical reactions . For instance, its reaction with alcohols yields ethers, while its interaction with carboxylic acids results in the formation of amides .
Biochemical Pathways
It is known that the compound’s interaction with alcohols and carboxylic acids leads to the formation of ethers and amides, respectively . These reactions could potentially affect various biochemical pathways, depending on the specific alcohols and carboxylic acids involved.
Result of Action
The result of N-Ethyl-N-isopropylaniline’s action is the formation of new compounds through its interactions with other molecules. Specifically, it can form ethers when reacting with alcohols and amides when interacting with carboxylic acids . These new compounds could have various molecular and cellular effects, depending on their specific structures and properties.
Action Environment
It is known that the compound’s reactivity can be influenced by factors such as temperature, as its reaction with diborane gas occurs at 0-5°c .
生化分析
Biochemical Properties
N-Ethyl-N-isopropylaniline plays a significant role in biochemical reactions due to its ability to act as a Lewis acid, accepting electrons from other molecules. This property enables it to form bonds and participate in various chemical reactions. For instance, its reaction with alcohols yields ethers, while its interaction with carboxylic acids results in the formation of amides . Additionally, N-Ethyl-N-isopropylaniline is used in the preparation of borane complexes, which are reagents for hydroboration reactions . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
N-Ethyl-N-isopropylaniline influences various cellular processes by interacting with biomolecules such as enzymes and proteins. As a Lewis acid, it can alter cell signaling pathways and gene expression by forming bonds with electron-rich molecules within the cell . This interaction can lead to changes in cellular metabolism and function. For example, the compound’s ability to form amides with carboxylic acids can impact protein synthesis and degradation, thereby affecting overall cellular homeostasis.
Molecular Mechanism
At the molecular level, N-Ethyl-N-isopropylaniline exerts its effects through binding interactions with biomolecules. Its role as a Lewis acid allows it to accept electrons and form stable complexes with various substrates . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, the formation of borane complexes with N-Ethyl-N-isopropylaniline can inhibit certain enzymatic reactions, thereby modulating metabolic pathways . Additionally, changes in gene expression can occur due to the compound’s interaction with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Ethyl-N-isopropylaniline can change over time due to its stability and degradation properties. The compound is known to be stable under standard laboratory conditions, but its reactivity can lead to gradual degradation when exposed to certain environmental factors . Long-term studies have shown that N-Ethyl-N-isopropylaniline can have sustained effects on cellular function, particularly in in vitro settings where it can continuously interact with cellular components . These temporal effects are crucial for understanding the compound’s long-term impact on biochemical processes.
Dosage Effects in Animal Models
The effects of N-Ethyl-N-isopropylaniline vary with different dosages in animal models. At low doses, the compound can modulate metabolic pathways and cellular functions without causing significant toxicity . At higher doses, N-Ethyl-N-isopropylaniline can exhibit toxic effects, including enzyme inhibition and disruption of cellular homeostasis . These threshold effects are important for determining the safe and effective use of the compound in biochemical research and applications.
Metabolic Pathways
N-Ethyl-N-isopropylaniline is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can participate in hydroboration reactions, forming borane complexes that are essential for various biochemical processes . Additionally, its ability to form amides with carboxylic acids can influence metabolic flux and metabolite levels within the cell . These interactions highlight the compound’s role in modulating metabolic pathways and maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, N-Ethyl-N-isopropylaniline is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form stable complexes with biomolecules facilitates its movement across cellular membranes and its accumulation in specific cellular compartments . This transport and distribution are crucial for understanding the compound’s localization and its effects on cellular function.
Subcellular Localization
N-Ethyl-N-isopropylaniline exhibits specific subcellular localization, which can influence its activity and function. The compound is known to localize in areas where it can interact with electron-rich molecules, such as the cytoplasm and organelles involved in metabolic processes . Additionally, post-translational modifications and targeting signals can direct N-Ethyl-N-isopropylaniline to specific compartments, enhancing its biochemical activity and interactions with other biomolecules.
准备方法
Synthetic Routes and Reaction Conditions: N-Ethyl-N-isopropylaniline is typically synthesized through the reaction of N-ethylaniline with isopropanol. The reaction is catalyzed by an acid and requires heating and stirring. The product is then purified by distillation to obtain pure N-Ethyl-N-isopropylaniline .
Industrial Production Methods: In an industrial setting, the synthesis of N-Ethyl-N-isopropylaniline follows a similar route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous reactors and distillation columns helps in the efficient production of this compound .
化学反应分析
Types of Reactions: N-Ethyl-N-isopropylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: N-Ethyl-N-isopropylaniline can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines.
Substitution: Various substituted aniline derivatives.
相似化合物的比较
N-Ethyl-N-isopropylaniline can be compared with other similar compounds such as:
N-Methyl-N-isopropylaniline: Similar structure but with a methyl group instead of an ethyl group.
N-Ethyl-N-propylaniline: Similar structure but with a propyl group instead of an isopropyl group.
N-Ethyl-N-phenylaniline: Similar structure but with a phenyl group instead of an isopropyl group.
Uniqueness: N-Ethyl-N-isopropylaniline is unique due to its specific combination of ethyl and isopropyl groups attached to the nitrogen atom, which imparts distinct chemical and physical properties. This makes it particularly useful in specific organic synthesis applications .
属性
IUPAC Name |
N-ethyl-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-4-12(10(2)3)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGCJZLKSBOOTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400641 | |
| Record name | N-Ethyl-N-isopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54813-77-3 | |
| Record name | N-Ethyl-N-isopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Ethyl-N-isopropylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


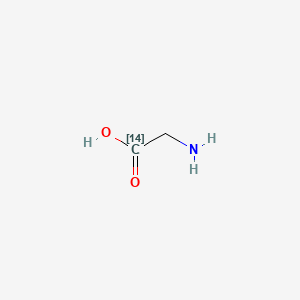
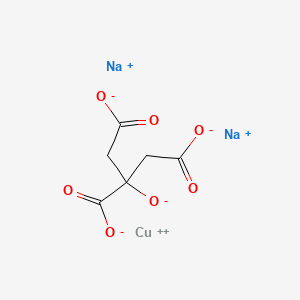
![1,2-bis(ethenyl)benzene;(2R,3S,4R,5R)-1-[(2-ethenylphenyl)methyl-methylamino]hexane-1,2,3,4,5,6-hexol](/img/structure/B1598879.png)

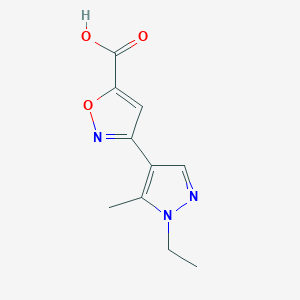
![1-(2-Methoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1598882.png)

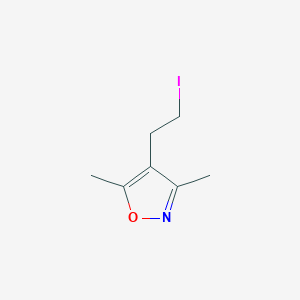
![5-Hydroxy-hexahydro-cyclopenta[b]furan-2-one](/img/structure/B1598887.png)
![2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1598888.png)
![3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid](/img/structure/B1598891.png)
acetic acid](/img/structure/B1598896.png)


